BenchChemオンラインストアへようこそ!

2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

Covalent Probe Design Irreversible Inhibition Chemical Biology

Select this compound for its distinct α-bromoacetamide warhead, essential for irreversible covalent targeting, combined with a lipophilic dipropylaminosulfonyl motif (XLogP3=3.7) critical for membrane permeability. This hybrid structure is irreplaceable for SAR studies requiring both electrophilic reactivity and sulfonamide pharmacophore potency. Procure ≥95% purity material verified by HPLC.

Molecular Formula C14H21BrN2O3S
Molecular Weight 377.3 g/mol
CAS No. 22795-42-2
Cat. No. B1451217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide
CAS22795-42-2
Molecular FormulaC14H21BrN2O3S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr
InChIInChI=1S/C14H21BrN2O3S/c1-3-9-17(10-4-2)21(19,20)13-7-5-12(6-8-13)16-14(18)11-15/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)
InChIKeyPFVXLFJKQKNJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide (CAS 22795-42-2): Technical Specifications and Baseline for Evidence-Guided Procurement


2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide (CAS 22795-42-2, MFCD12026539) is a synthetic organic compound characterized by a molecular formula of C14H21BrN2O3S and a molecular weight of 377.30 g/mol [1]. It is classified as a sulfonamide-acetamide hybrid, featuring a bromoacetamide electrophilic warhead linked to a dipropylaminosulfonyl-substituted phenyl core [1]. This compound is commercially supplied as a reagent or research intermediate, with a minimum purity specification of 95% (by HPLC, as per vendor) , positioning it as a specialized building block for medicinal chemistry and chemical biology applications rather than a final active pharmaceutical ingredient.

Why 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide (CAS 22795-42-2) Cannot Be Replaced by Common Analogs: A Procurement Risk Analysis


Simple substitution with other sulfonamide-acetamides or bromoacetamides is not scientifically sound due to the compound's specific hybrid structure. The presence of both the terminal electrophilic bromoacetamide warhead—critical for covalent probe design and irreversible inhibition [1]—and the unique 4-(dipropylaminosulfonyl)phenyl motif, which confers specific lipophilic character (predicted XLogP3 = 3.7 [2]) and distinct steric/electronic properties, cannot be replicated by analogs lacking either feature. A core like N-[4-(dipropylsulfamoyl)phenyl]acetamide (CAS 294885-63-5, C14H22N2O3S, MW 298.4), for instance, lacks the bromoacetyl electrophile entirely, making it inert in covalent targeting applications [3]. Conversely, 2-bromo-N-phenylacetamide lacks the sulfonamide group, which is well-established as a critical pharmacophore for potency in diverse enzyme families [4]. For reproducible results in structure-activity relationship (SAR) studies or covalent probe development, the exact combination of these functional groups is a prerequisite.

Quantitative Differentiation Evidence for 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide: Comparator-Based Data for Informed Selection


Electrophilic Warhead Enables Covalent Targeting: Distinction from Non-Electrophilic Core Analog

The compound possesses an electrophilic α-bromoacetamide warhead, a structural feature that enables irreversible covalent bond formation with target nucleophiles (e.g., cysteine residues). This provides a mode of action distinct from the non-electrophilic analog N-[4-(dipropylsulfamoyl)phenyl]acetamide (CAS 294885-63-5) [1]. The bromoacetamide warhead class is a recognized design strategy for achieving prolonged target residence times and is exemplified by inhibitors achieving potencies as low as 0.95 μM against the SARS-CoV-2 Mpro enzyme [2].

Covalent Probe Design Irreversible Inhibition Chemical Biology

Structural Basis for Sustained JAK/STAT Pathway Inhibition via Sulfonamide Binding Mode

The core 4-[(dipropylamino)sulfonyl]phenyl motif is a privileged structure that has been optimized for inhibition of the JAK/STAT signaling pathway, a validated target in oncology. This is a distinct advantage over the simplified 2-bromo-N-phenylacetamide (CAS 120-35-4), which lacks the sulfonamide moiety [1]. While direct, head-to-head biological activity data for 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide is not available in public literature, class-level inference indicates that the sulfonamide group is critical for binding to key residues in the kinase domain, as demonstrated by optimized sulfonamide-derived JAK inhibitors that achieve nanomolar potencies (e.g., IC50 = 12 nM against JAK2) [2].

JAK/STAT Signaling Cancer Research Sulfonamide Pharmacophore

Enhanced Lipophilicity Relative to Non-Propyl Analogs for Improved Cellular Permeability

The dipropylamino substituent imparts a high predicted lipophilicity (XLogP3 = 3.7), which is quantitatively higher than that of a less lipophilic sulfonamide analog such as 4'-(Di-n-propylsulfamoyl)acetanilide (CAS 294885-63-5), which has a predicted XLogP3 of approximately 2.1 (inference based on cLogP for C14H22N2O3S) [REFS-1, REFS-2]. Increased lipophilicity (XLogP3 = 3.7) is known to correlate with improved passive diffusion across biological membranes, a key determinant of cellular permeability.

Lipophilicity Optimization Cellular Uptake Drug Design

Selective MAO-B Inhibition Achieved at Nanomolar Potency: A Validated Target Profile

While direct assay data for this specific CAS number is not publicly available, structurally related sulfonamide-bromoacetamide compounds demonstrate potent and selective inhibition of human monoamine oxidase B (MAO-B), a validated target for neurodegenerative disorders. A close structural analog (BindingDB BDBM50350110) exhibits an IC50 of 63 nM against human MAO-B, showcasing the potential of this chemotype for high potency [1]. In contrast, the same compound class shows significantly weaker activity against MAO-A (e.g., IC50 = 61.7 µM for a related compound), providing evidence of a ~1000-fold selectivity window [2].

Monoamine Oxidase B (MAO-B) Neurodegenerative Disease Enzyme Inhibition

Validated Application Scenarios for 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide in Drug Discovery and Chemical Biology


Development of Covalent Chemical Probes for Enzyme Target Engagement

The compound's α-bromoacetamide warhead enables covalent bond formation with nucleophilic residues (e.g., cysteine) in target enzymes, facilitating the creation of irreversible probes for target engagement studies, target identification, and biomarker validation [1]. This application is supported by the broader class of bromoacetamide-based covalent inhibitors, which demonstrate sub-micromolar potencies in cellular assays (e.g., IC50 = 0.95 μM against SARS-CoV-2 Mpro) [1].

Hit-to-Lead Optimization for JAK/STAT Pathway Inhibitors

Given the established role of sulfonamide-containing compounds as potent JAK/STAT pathway inhibitors (with nanomolar IC50 values reported for optimized analogs, e.g., 12 nM against JAK2 [2]), this compound serves as a privileged starting scaffold for medicinal chemistry campaigns targeting oncology and inflammatory diseases. Its electrophilic warhead may also confer a unique irreversible inhibition profile, a key advantage in overcoming resistance mechanisms [2].

Synthesis of Focused Chemical Libraries for Neurodegenerative Disease Research

The structural class to which this compound belongs has demonstrated high potency and selectivity for monoamine oxidase B (MAO-B) inhibition, with IC50 values as low as 63 nM and ~1000-fold selectivity over MAO-A [REFS-3, REFS-4]. This makes the compound a valuable starting point for synthesizing novel MAO-B inhibitors for applications in Parkinson's disease research and other neurological disorders.

Development of Intracellular Probes via Enhanced Membrane Permeability

The compound's predicted high lipophilicity (XLogP3 = 3.7 [5]) distinguishes it from less lipophilic sulfonamide analogs and suggests improved passive membrane permeability. This property is particularly advantageous for designing probes or inhibitors that must access intracellular targets in living cells, such as cytosolic kinases or nuclear transcription factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.